Benzylphosphonic acid
Description
Benzylphosphonic acid (C₇H₉O₃P, CAS 6881-57-8) is a phosphonic acid derivative featuring a benzyl group (–CH₂C₆H₅) attached to a phosphorus atom. Its molecular weight is 172.120 g/mol, with a ChemSpider ID of 73363 . The compound exhibits versatility across organic synthesis, materials science, and biochemistry. Key applications include:
- Organic Synthesis: As a ligand in metal-catalyzed reactions and a protective group for alcohols .
- Enzyme Inhibition: Potent inhibition of phosphate-dependent enzymes like prostatic acid phosphatase (PAP) and TDP1 .
- Materials Science: Surface modification of oxide substrates (e.g., indium tin oxide, ITO) and ligand engineering in perovskite quantum dots (QDs) for solar cells .
Properties
IUPAC Name |
benzylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBVRMYSNSKIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064498 | |
| Record name | Phosphonic acid, (phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6881-57-8 | |
| Record name | Benzylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6881-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006881578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, (phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylphosphonic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield, as well as the specific industrial application. The McKenna procedure is often preferred for its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: Benzylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can yield different phosphonic acid compounds.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Pharmaceutical Applications
Bioactive Properties
Benzylphosphonic acid exhibits bioactive properties that make it a candidate for drug development. Its structural similarity to phosphate moieties allows it to interact with biological systems effectively. For instance, phosphonic acids are known for their roles as drugs or pro-drugs in treating conditions like osteoporosis and bone metastasis by targeting bone tissue through calcium ion affinity .
Drug Derivatization
Recent studies have demonstrated the use of benzyl trichloroacetimidates for the derivatization of phosphonic acids, including this compound. This method enhances the detection and analysis of nerve agent markers in environmental samples, showcasing the compound's utility in forensic and toxicological applications . The optimization of reaction conditions for benzylation has also been documented, highlighting its effectiveness in yielding high purity products .
Materials Science
Surface Functionalization
this compound is utilized for surface functionalization due to its ability to form stable bonds with metal oxides. This property is exploited in creating coatings for various substrates, enhancing their chemical stability and reactivity. For example, it can be used to immobilize organic or organometallic molecules on surfaces such as titanium dioxide and aluminum oxide, which are crucial for applications in catalysis and sensor technology .
Hybrid Materials Development
The compound is also instrumental in designing hybrid materials that incorporate both organic and inorganic components. Its coordination properties allow it to act as a linker between different materials, facilitating the development of advanced composites with tailored functionalities .
Environmental Applications
Water Treatment
this compound derivatives have been explored for their potential in water treatment processes. Their ability to complex with metal ions makes them suitable for removing contaminants from water sources. Research indicates that polymer-supported this compound resins can effectively capture calcium ions from aqueous solutions, which is beneficial for both environmental remediation and industrial wastewater treatment .
Adsorption Studies
In adsorption studies, this compound has been employed as an active material for removing organic pollutants from solid surfaces. Its chemical properties facilitate the adsorption process, making it a valuable component in developing effective filtration systems .
Case Studies
Mechanism of Action
The mechanism of action of benzylphosphonic acid involves its interaction with specific molecular targets. For instance, as a structural mimic of phosphotyrosine, it can inhibit or modulate the activity of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways . This interaction can affect various biological processes, including cell growth and differentiation .
Comparison with Similar Compounds
Comparison with Phenylphosphonic Acid
Benzylphosphonic acid and phenylphosphonic acid (C₆H₇O₃P, CAS 1571-33-1) differ in substituent groups: benzyl (–CH₂C₆H₅) vs. phenyl (–C₆H₅). This structural distinction leads to divergent properties:
- Enzyme Inhibition : Both act as phosphate mimics in enzyme inhibitors. This compound derivatives exhibit IC₅₀ values as low as 4 nM for PAP, outperforming phenylphosphonic acid derivatives in potency .
- Electronic Effects : The benzyl group enhances electron-donating capabilities, improving binding affinity in polynucleotide-utilizing enzymes like eukaryotic initiation factor 4E (eIF4E) .
- Solubility : The additional methylene group in this compound increases hydrophobicity, affecting solubility in polar solvents .
Table 1: Comparison of this compound and Phenylphosphonic Acid
| Property | This compound | Phenylphosphonic Acid |
|---|---|---|
| Molecular Formula | C₇H₉O₃P | C₆H₇O₃P |
| IC₅₀ (PAP Inhibition) | 4 nM | >500 nM |
| Solubility in Water | Moderate | High |
| Key Application | TDP1 inhibitors | Signal transduction |
Fluorinated Derivatives for Work Function Tuning
Fluorinated benzylphosphonic acids (e.g., polyfluorinated biphenyl derivatives) modify the work function of aluminum oxide (AlOx) by inducing surface dipoles. Compared to non-fluorinated analogs:
- Surface Energy: Fluorinated monolayers reduce surface energy by 0.91 eV, enhancing compatibility with organic layers in OLEDs and OTFTs .
- Stability : Fluorine substituents improve thermal and chemical stability, critical for high-performance electronics .
Table 2: Work Function Modulation by Fluorinated vs. Non-Fluorinated Derivatives
| Compound Type | Work Function Shift (eV) | Surface Energy Reduction |
|---|---|---|
| Fluorinated this compound | +0.45 to -0.46 | 0.91 eV |
| Non-Fluorinated this compound | Minimal | <0.2 eV |
Comparison with Long-Chain Ligands in Quantum Dots
In CsPbI₃ perovskite QD solar cells, this compound replaces long-chain ligands (e.g., oleic acid) to enhance charge transport:
Table 3: Solar Cell Performance with Different Ligands
| Ligand Type | PCE (%) | Stability (PCE Retention) |
|---|---|---|
| This compound | 13.91 | 91% (800 h) |
| Long-Chain Insulating | 11.40 | <80% (800 h) |
Inhibitory Potency Against Prostatic Acid Phosphatase
This compound derivatives show exceptional PAP inhibition (IC₅₀ = 4 nM), far surpassing aminoalkanol derivatives (IC₅₀ = 37,000 nM) . This efficacy stems from strong phosphonate-phosphate interactions in the enzyme active site.
Biological Activity
Benzylphosphonic acid (BPA) and its derivatives have garnered considerable attention in recent years due to their diverse biological activities, particularly in antibacterial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Overview of this compound
This compound is a member of the organophosphonate family, characterized by a phosphonic acid group attached to a benzyl moiety. This structure enhances its bioavailability and metabolic stability, making it a candidate for various therapeutic applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound derivatives, particularly against pathogenic strains of Escherichia coli. For instance, diethyl benzylphosphonates have shown significant antimicrobial activity, outperforming traditional antibiotics such as ciprofloxacin. The mechanism involves oxidative stress induced by these compounds, leading to substantial damage to bacterial DNA .
Table 1: Antibacterial Efficacy of Benzylphosphonates
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Strain |
|---|---|---|---|
| Diethyl 3,5-difluorobenzylphosphonate | 2 | 4 | E. coli K12 |
| Diethyl benzylphosphonate | 5 | 10 | E. coli R2-R4 |
Inhibition of Osteoclast Formation
Another significant biological activity of this compound derivatives is their ability to inhibit osteoclast formation. A study synthesized several substituted benzyl phosphonic acids and evaluated their effects on osteoclast-like cell (OLC) formation derived from rat femur marrow. Compounds with increased aromaticity and hydrophobicity demonstrated notable inhibition effects, suggesting potential applications in bone-related therapies .
Table 2: Inhibition of Osteoclast Formation
| Compound ID | Inhibition (%) | p-value |
|---|---|---|
| Compound 2 | 85 | <0.01 |
| Compound 8 | 75 | <0.01 |
| Compound 9 | 90 | <0.01 |
Anticancer Properties
This compound derivatives have also been explored for their anticancer properties. Research indicates that certain compounds can inhibit the autotaxin (ATX) enzyme, which plays a critical role in cancer metastasis. In vitro studies demonstrated that these inhibitors significantly reduced the invasion of cancer cells through endothelial barriers, suggesting their potential as therapeutic agents in cancer treatment .
Case Study: Inhibition of Lung Metastasis
A notable case study involved the administration of a specific benzyl phosphonic acid derivative in a mouse model of melanoma. The results showed a profound reduction in lung metastasis when treated with these compounds, indicating their efficacy as ATX inhibitors .
The biological activity of benzylphosphonic acids can be attributed to several mechanisms:
- Oxidative Stress Induction : These compounds induce oxidative stress in bacterial cells, leading to DNA damage.
- Enzyme Inhibition : They inhibit enzymes such as autotaxin, which is involved in cancer cell invasion and metastasis.
- Cellular Interaction : The structural characteristics enhance membrane permeability and interaction with cellular targets.
Q & A
Q. What are the common synthetic routes for benzylphosphonic acid, and how can purity be validated?
this compound is typically synthesized via the Michaelis-Arbuzov reaction, where benzyl halides react with trialkyl phosphites under thermal conditions . For example, 2-methylbenzyl bromide reacts with triisopropyl phosphite at 150°C to form diethyl benzylphosphonate intermediates, which are hydrolyzed to the free acid using HCl or trimethylbromosilane . Purity validation involves nuclear magnetic resonance (NMR) spectroscopy (e.g., characteristic P–CH coupling at H NMR δ ~3.1 ppm with ≈ 22 Hz) and elemental analysis (C, H, P). Thermal stability can be assessed via thermogravimetric analysis (TGA), with decomposition typically above 200°C .
Q. How does this compound interact with metal oxide surfaces, and what techniques characterize these interfaces?
this compound forms robust self-assembled monolayers (SAMs) on oxides like indium tin oxide (ITO) via phosphonic acid group coordination. Binding modes (monodentate vs. bidentate) depend on substrate crystallinity and pH . X-ray photoelectron spectroscopy (XPS) confirms P–O–M (M = metal) bonding through shifts in the P 2p peak (~133 eV). Contact angle measurements and Kelvin probe force microscopy (KPFM) quantify surface energy and work function modulation (e.g., fluorinated derivatives reduce ITO work function by ~0.5 eV) .
Q. What are the standard protocols for evaluating this compound’s enzyme inhibition properties?
Inhibition assays against phosphatases (e.g., prostatic acid phosphatase) use spectrophotometric detection of para-nitrophenyl phosphate (pNPP) hydrolysis. Stereoselectivity is tested with enantiopure derivatives: (R)-α-(N-benzylamino)this compound exhibits higher affinity ( ~10 μM) than the (S)-enantiomer due to complementary hydrogen bonding with active-site residues . Dose-response curves and molecular docking (e.g., AutoDock) validate binding hypotheses .
Advanced Research Questions
Q. How can conflicting data on this compound’s surface binding modes be resolved?
Discrepancies arise from substrate-dependent coordination. On amorphous ITO, this compound adopts mixed monodentate/bidentate configurations, while crystalline ZnO favors tridentate binding . Resolving this requires cross-correlating XPS, infrared reflection-absorption spectroscopy (IRRAS), and density functional theory (DFT) calculations. For example, DFT predicts fluorinated derivatives stabilize bidentate modes on polar ZnO surfaces due to dipole alignment .
Q. What methodologies address the low solubility of this compound in aqueous systems for biological studies?
Solubility is enhanced via salt formation (e.g., triethylammonium salts) or conjugation with polyethylene glycol (PEG) . Dynamic light scattering (DLS) monitors aggregation, while in vivo efficacy is tested using murine models (e.g., intraperitoneal administration at 2.5–250 mg/kg for antiviral activity). Lyophilization and HPLC with charged aerosol detection (CAD) ensure stability and quantify metabolites .
Q. How do structural modifications (e.g., fluorination) alter this compound’s electronic properties in optoelectronic devices?
Fluorination lowers the highest occupied molecular orbital (HOMO) energy, reducing hole injection barriers in organic light-emitting diodes (OLEDs). Cyclic voltammetry (CV) and ultraviolet photoelectron spectroscopy (UPS) measure redox potentials and ionization potentials. For example, pentafluorothis compound decreases ITO work function from 4.7 eV to 4.2 eV, improving device efficiency by 30% .
Data Contradiction and Validation
Q. Why do studies report conflicting antiviral efficacies for this compound derivatives?
Variability arises from differences in viral strains (e.g., herpes simplex vs. influenza A2) and administration routes (oral vs. subcutaneous). For instance, diethyl 2-nitrobenzylphosphonate shows 73% survival in herpes models but limited activity against influenza . Meta-analysis of dose-response data (Table 1, ) and pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) clarify structure-activity relationships.
Q. How can computational models improve the design of this compound-based inhibitors?
Molecular dynamics (MD) simulations of enzyme-inhibitor complexes (e.g., prostatic acid phosphatase) identify critical non-covalent interactions (e.g., π-stacking with Phe). Machine learning (ML) models trained on inhibition data (, ) predict novel derivatives with >80% accuracy .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
